
1,1'-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) is a compound characterized by the presence of trifluoromethyl and phenylurea groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) typically involves a multi-step process. One common method includes the reaction of 5-(trifluoromethyl)-1,3-phenylenediamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylurea groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar structure but contains thiourea groups instead of phenylurea.
1,1’-(5,5’-Bis(trifluoromethyl)-1,3-phenylene)bis(3-phenylurea): Similar structure with an additional trifluoromethyl group.
Uniqueness: 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) is unique due to its specific combination of trifluoromethyl and phenylurea groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H17F3N4O2 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
1-phenyl-3-[3-(phenylcarbamoylamino)-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H17F3N4O2/c22-21(23,24)14-11-17(27-19(29)25-15-7-3-1-4-8-15)13-18(12-14)28-20(30)26-16-9-5-2-6-10-16/h1-13H,(H2,25,27,29)(H2,26,28,30) |
Clé InChI |
IWKYMAWCFNVKRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)
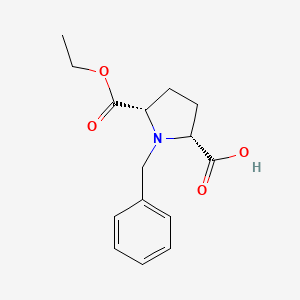
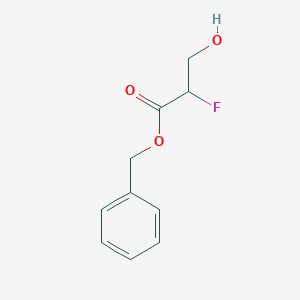
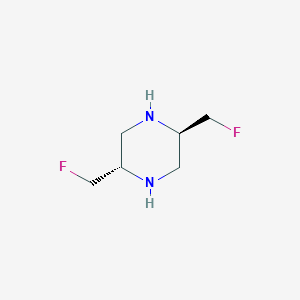
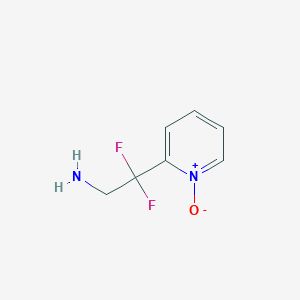
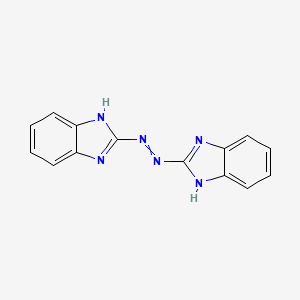
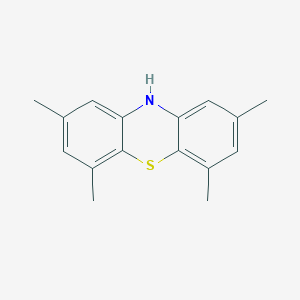
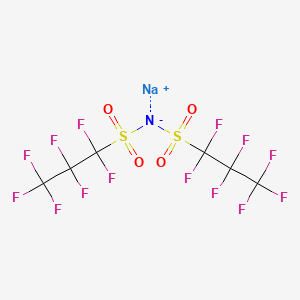
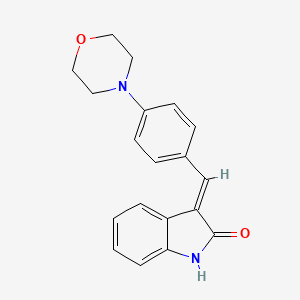
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
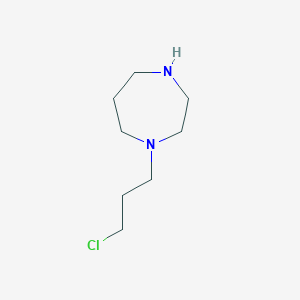
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
